molecular formula C23H42N2O5Si2 B8191659 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8191659
M. Wt: 482.8 g/mol
InChI Key: VGVPFKLQSXPYBP-PWRODBHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an oxolane ring, both of which are further modified with triethylsilyl groups. The presence of these groups enhances the compound’s stability and solubility, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the oxolane ring using triethylsilyl chloride in the presence of a base such as imidazole

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA analogs.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and incorporate into DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The triethylsilyl groups enhance its stability and facilitate its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with a similar pyrimidine ring structure.

    5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: A structurally related compound with different substituents.

Uniqueness

The unique feature of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione is the presence of triethylsilyl groups, which enhance its stability and solubility compared to similar compounds. This makes it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

5-ethenyl-1-[(2R,4S,5R)-4-triethylsilyloxy-5-(triethylsilyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N2O5Si2/c1-8-18-16-25(23(27)24-22(18)26)21-15-19(30-32(12-5,13-6)14-7)20(29-21)17-28-31(9-2,10-3)11-4/h8,16,19-21H,1,9-15,17H2,2-7H3,(H,24,26,27)/t19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVPFKLQSXPYBP-PWRODBHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=C)O[Si](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C=C)O[Si](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O5Si2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.